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molecular formula C4Cl3NOS B3053902 3,4-Dichloroisothiazole-5-carbonyl chloride CAS No. 56914-82-0

3,4-Dichloroisothiazole-5-carbonyl chloride

Cat. No. B3053902
M. Wt: 216.5 g/mol
InChI Key: MSSXWKAJMRSAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552056B2

Procedure details

After thionyl chloride (10 ml) had been added to 3,4-dichloro-5-isothiazole-carboxylic acid (1.28 g), the mixture was refluxed by heating for 2 hours. The excess of thionylchloride was then distilled off under reduced pressure, and 3,4-dichloro-5-isothiazolecarboxylic acid chloride was obtained.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([OH:10])=O)[S:4][N:3]=1.S(Cl)([Cl:13])=O>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([Cl:13])=[O:10])[S:4][N:3]=1

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The excess of thionylchloride was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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